molecular formula C9H19NO B12276015 (1S,2R)-2-Isopropoxycyclohexanamine

(1S,2R)-2-Isopropoxycyclohexanamine

Cat. No.: B12276015
M. Wt: 157.25 g/mol
InChI Key: ZKEPLHMRGFQZJK-DTWKUNHWSA-N
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Description

(1S,2R)-2-Isopropoxycyclohexanamine is a chiral amine compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which includes a cyclohexane ring substituted with an isopropoxy group and an amine group at specific positions. The stereochemistry is denoted by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Isopropoxycyclohexanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Isopropoxycyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols, alkylamines.

    Substitution: Amides, carbamates.

Scientific Research Applications

(1S,2R)-2-Isopropoxycyclohexanamine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of (1S,2R)-2-Isopropoxycyclohexanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1S,2R)-2-propan-2-yloxycyclohexan-1-amine

InChI

InChI=1S/C9H19NO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3/t8-,9+/m0/s1

InChI Key

ZKEPLHMRGFQZJK-DTWKUNHWSA-N

Isomeric SMILES

CC(C)O[C@@H]1CCCC[C@@H]1N

Canonical SMILES

CC(C)OC1CCCCC1N

Origin of Product

United States

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